molecular formula C11H21NO3 B034786 Dihydropalustramic acid methyl CAS No. 19641-15-7

Dihydropalustramic acid methyl

Cat. No. B034786
CAS RN: 19641-15-7
M. Wt: 215.29 g/mol
InChI Key: MOBILEMJRUBQHJ-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropalustramic acid methyl (DHPM) is a natural product isolated from the marine bacterium Pseudoalteromonas sp. SANK 73390. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine. DHPM is a member of the palustramic acid family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of Dihydropalustramic acid methyl is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells, leading to their death.

Biochemical And Physiological Effects

Dihydropalustramic acid methyl has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. Furthermore, Dihydropalustramic acid methyl has been shown to inhibit the growth of bacterial biofilms, which are a major cause of antibiotic resistance.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Dihydropalustramic acid methyl in lab experiments is its diverse biological activities. It can be used in various fields of medicine, including oncology, virology, and microbiology. However, its low yield from the bacterial culture makes its synthesis challenging. Furthermore, the high cost of purification and synthesis may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on Dihydropalustramic acid methyl. One of the potential areas of research is the development of Dihydropalustramic acid methyl-based anticancer drugs. Another area of research is the exploration of its antiviral activity against emerging viral diseases, such as COVID-19. Furthermore, the study of its antibacterial activity against antibiotic-resistant bacteria is also an important area of research. The synthesis of Dihydropalustramic acid methyl analogs with improved biological activity and pharmacokinetic properties is also an area of interest for future research.
Conclusion:
Dihydropalustramic acid methyl (Dihydropalustramic acid methyl) is a natural product with diverse biological activities. It has shown promising results in various scientific research applications, including oncology, virology, and microbiology. The mechanism of action of Dihydropalustramic acid methyl is not fully understood, but it may inhibit the activity of certain enzymes and induce apoptosis in cancer cells. There are several future directions for the research on Dihydropalustramic acid methyl, including the development of Dihydropalustramic acid methyl-based anticancer drugs and the exploration of its antiviral and antibacterial activity.

Synthesis Methods

The synthesis of Dihydropalustramic acid methyl involves the extraction of the compound from the bacterial culture of Pseudoalteromonas sp. SANK 73390. The extraction process is followed by purification using various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The yield of Dihydropalustramic acid methyl from the bacterial culture is relatively low, which makes its synthesis challenging.

Scientific Research Applications

Dihydropalustramic acid methyl has shown promising results in various scientific research applications. It has been studied extensively for its anticancer, antiviral, and antibacterial properties. Dihydropalustramic acid methyl has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Furthermore, Dihydropalustramic acid methyl has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

CAS RN

19641-15-7

Product Name

Dihydropalustramic acid methyl

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate

InChI

InChI=1S/C11H21NO3/c1-3-10(13)9-6-4-5-8(12-9)7-11(14)15-2/h8-10,12-13H,3-7H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

MOBILEMJRUBQHJ-UTLUCORTSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1CCC[C@@H](N1)CC(=O)OC)O

SMILES

CCC(C1CCCC(N1)CC(=O)OC)O

Canonical SMILES

CCC(C1CCCC(N1)CC(=O)OC)O

Origin of Product

United States

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